molecular formula C6H14ClNO B8098352 3-Ethoxy-3-methylazetidine HCl

3-Ethoxy-3-methylazetidine HCl

Cat. No.: B8098352
M. Wt: 151.63 g/mol
InChI Key: CSZSLKOMLADLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-3-methylazetidine hydrochloride typically involves the reaction of 3-ethoxy-3-methylazetidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

3-Ethoxy-3-methylazetidine+HCl3-Ethoxy-3-methylazetidine hydrochloride\text{3-Ethoxy-3-methylazetidine} + \text{HCl} \rightarrow \text{3-Ethoxy-3-methylazetidine HCl} 3-Ethoxy-3-methylazetidine+HCl→3-Ethoxy-3-methylazetidine hydrochloride

Industrial Production Methods

Industrial production of 3-ethoxy-3-methylazetidine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through recrystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-3-methylazetidine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

3-Ethoxy-3-methylazetidine HCl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethoxy-3-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Methylazetidine: Lacks the ethoxy group, making it less versatile in certain reactions.

    3-Ethoxyazetidine: Lacks the methyl group, which can affect its reactivity and applications.

    Azetidine hydrochloride: The parent compound without any substituents, offering different chemical properties.

Uniqueness

3-Ethoxy-3-methylazetidine HCl is unique due to the presence of both ethoxy and methyl groups on the azetidine ring. This dual substitution enhances its reactivity and makes it a valuable compound in various chemical and biological research applications .

Properties

IUPAC Name

3-ethoxy-3-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-3-8-6(2)4-7-5-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZSLKOMLADLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CNC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.